

Physical properties of 4-Bromoisoquinoline-1-carbonitrile (melting point, boiling point)

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Compound of Interest

Compound Name: 4-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1603925

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Technical Guide: Physical Properties of 4-Bromoisoquinoline-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a focused examination of the core physical properties of **4-Bromoisoquinoline-1-carbonitrile** (CAS No. 27224-09-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data to offer insights into the practical implications of these properties and the methodologies for their accurate determination.

Introduction: The Structural and Functional Significance of 4-Bromoisoquinoline-1-carbonitrile

4-Bromoisoquinoline-1-carbonitrile is a polysubstituted aromatic compound featuring an isoquinoline core. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 1-position creates a molecule with a unique electronic profile and versatile reactivity. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The bromo- and cyano- functionalities serve as key synthetic handles, allowing for further molecular elaboration in drug discovery programs and the development of novel organic materials. An accurate understanding of its physical properties,

such as melting and boiling points, is a fundamental prerequisite for its effective use in any research or development setting. These parameters dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and are critical for material characterization and quality control.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by the intermolecular forces governed by its structure. For **4-Bromoisoquinoline-1-carbonitrile**, the planar aromatic system, the polar nitrile group, and the halogen atom all contribute to its characteristic physical properties.

Property	Value	Source
Boiling Point	375.328 °C (at 760 mmHg)	Calculated

Note on Data: The boiling point presented is a calculated value and should be regarded as an estimation. To date, a comprehensive, experimentally verified dataset for the physical properties of **4-Bromoisoquinoline-1-carbonitrile** is not consistently reported across publicly available scientific literature and commercial datasheets. The melting point, a crucial parameter for the characterization of a solid compound, is not readily available from experimental sources at the time of this publication. The absence of this data highlights a gap in the formal characterization of this compound and underscores the importance of empirical determination in a laboratory setting.

Experimental Determination of Melting Point: A Protocol for Scientific Validation

Given the current lack of a definitive melting point for **4-Bromoisoquinoline-1-carbonitrile** in the literature, this section provides a robust, self-validating protocol for its experimental determination. This procedure is fundamental for any researcher synthesizing or utilizing this compound to ensure identity and purity.

Causality Behind the Experimental Design:

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically $<1-2^{\circ}\text{C}$). The presence of impurities depresses and broadens this range. Therefore, an accurately measured melting point is a powerful indicator of purity. The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring a precise measurement.

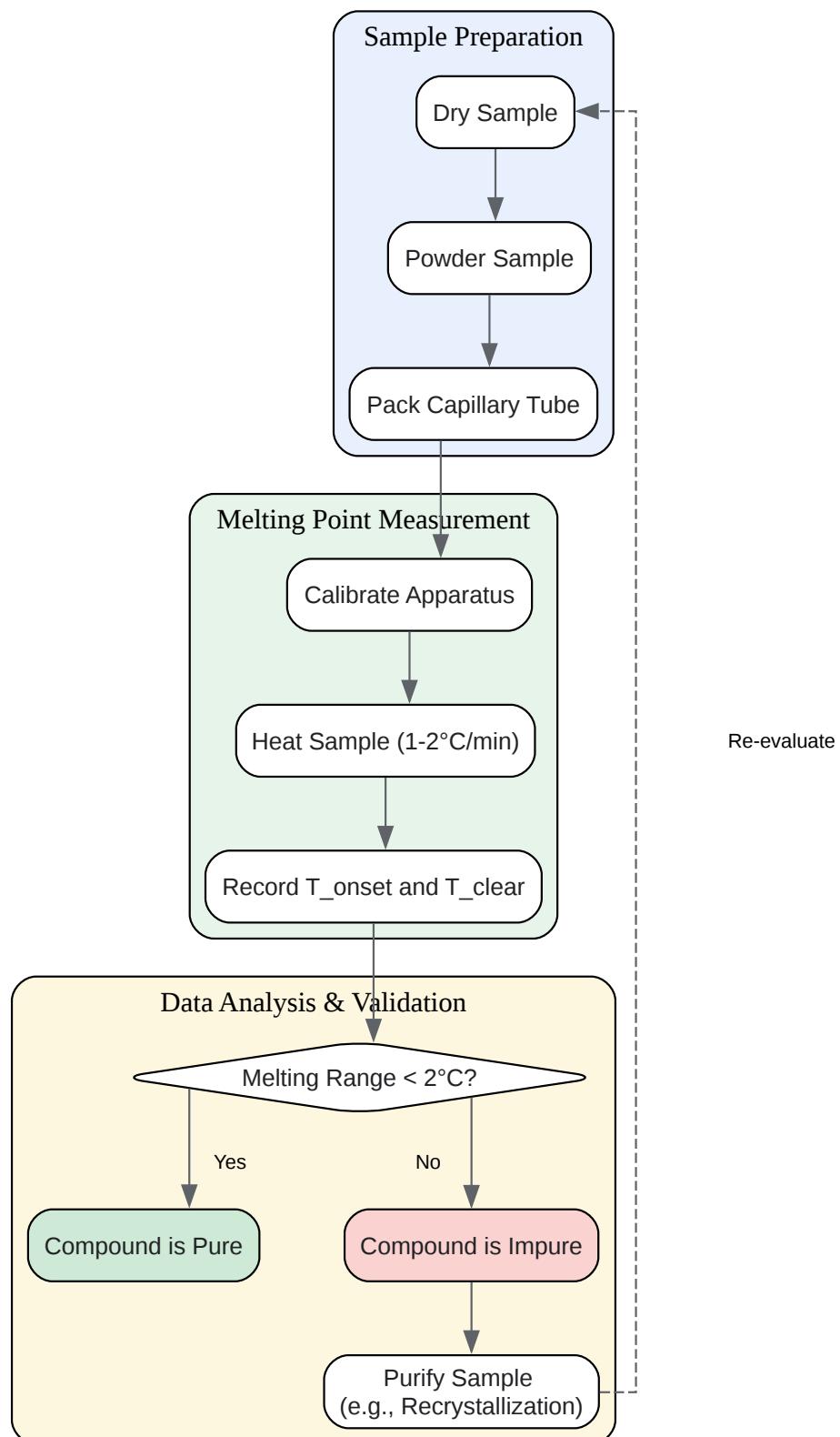
Step-by-Step Protocol for Melting Point Determination:

- Sample Preparation:
 - Ensure the **4-Bromoisoquinoline-1-carbonitrile** sample is completely dry, as residual solvent will significantly depress the melting point.
 - Finely powder a small amount of the crystalline solid.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat distribution.
- Apparatus Setup:
 - Utilize a calibrated digital melting point apparatus. Calibration with certified standards (e.g., benzophenone, caffeine) is a prerequisite for trustworthy data.
 - Insert the packed capillary tube into the heating block of the apparatus.
- Measurement:
 - Set the apparatus to heat at a rapid rate to a temperature approximately $15-20^{\circ}\text{C}$ below the expected (or, in this case, a broadly estimated) melting point.
 - Decrease the heating rate to $1-2^{\circ}\text{C}$ per minute. This slow rate is crucial for an accurate determination.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has completely liquefied (the completion of melting).

- The melting point is reported as the range between these two temperatures.
- Validation and Interpretation:
 - A sharp melting range (e.g., 1-2°C) is indicative of high purity.
 - A broad or depressed melting range suggests the presence of impurities. In such cases, purification of the compound (e.g., by recrystallization) is necessary, followed by a re-determination of the melting point.

Visualization of Experimental Workflow

The logical flow for the determination and validation of a compound's melting point is a cornerstone of good laboratory practice.

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Caption: Workflow for the experimental determination of melting point.

Conclusion for the Professional in the Field

While calculated values provide a useful starting point, the physical properties of a compound like **4-Bromoisoquinoline-1-carbonitrile** must be confirmed through rigorous experimental validation. The boiling point is estimated to be high, suggesting low volatility, a property to consider during high-temperature reactions or purification by distillation. The current absence of a published, experimentally verified melting point necessitates that researchers working with this compound perform this fundamental characterization as a matter of scientific due diligence. The protocol and workflow provided herein serve as a template for generating such reliable and publishable data, contributing to the broader scientific understanding of this important synthetic building block.

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